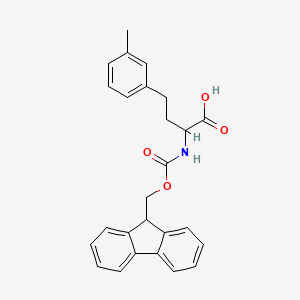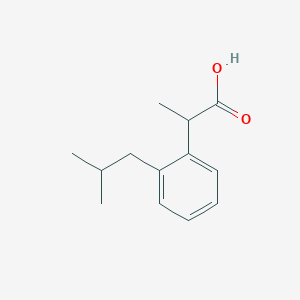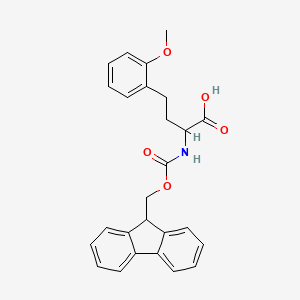
Fmoc-2-methoxy-D-homophenylalanine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-2-methoxy-D-homophenylalanine is a derivative of phenylalanine, an amino acid. It is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, a methoxy group, and a homophenylalanine backbone. This compound is primarily used in peptide synthesis due to its unique structural properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-2-methoxy-D-homophenylalanine typically involves the protection of the amino group with the Fmoc group. The process begins with the preparation of the homophenylalanine backbone, followed by the introduction of the methoxy group. The Fmoc group is then added to protect the amino group. Common reagents used in this synthesis include fluorenylmethyloxycarbonyl chloride (Fmoc-Cl), methanol, and various catalysts .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
Fmoc-2-methoxy-D-homophenylalanine undergoes several types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the Fmoc protecting group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include hydroxylated derivatives, reduced alcohols, and substituted phenylalanine derivatives. These products are often used as intermediates in further chemical synthesis .
Applications De Recherche Scientifique
Chemistry
In chemistry, Fmoc-2-methoxy-D-homophenylalanine is used as a building block in the synthesis of peptides and proteins.
Biology
In biological research, this compound is used to study protein-protein interactions and enzyme-substrate interactions. It serves as a model compound for understanding the behavior of methoxy and Fmoc groups in biological systems .
Medicine
In medicine, this compound is used in the development of peptide-based drugs. Its stability and reactivity make it an ideal candidate for drug design and development .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in various industrial applications, including the manufacture of polymers and coatings .
Mécanisme D'action
The mechanism of action of Fmoc-2-methoxy-D-homophenylalanine involves its interaction with specific molecular targets and pathways. The Fmoc group protects the amino group during synthesis, preventing unwanted side reactions. The methoxy group enhances the compound’s stability and reactivity, allowing for selective reactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Fmoc-2-methoxy-L-homophenylalanine: Similar structure but with the L-configuration.
Fmoc-D-homophenylalanine: Lacks the methoxy group.
Fmoc-L-homophenylalanine: L-configuration without the methoxy group
Uniqueness
Fmoc-2-methoxy-D-homophenylalanine is unique due to the presence of both the methoxy group and the Fmoc protecting group. This combination provides enhanced stability and reactivity, making it a valuable compound in peptide synthesis and other applications .
Propriétés
Formule moléculaire |
C26H25NO5 |
|---|---|
Poids moléculaire |
431.5 g/mol |
Nom IUPAC |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(2-methoxyphenyl)butanoic acid |
InChI |
InChI=1S/C26H25NO5/c1-31-24-13-7-2-8-17(24)14-15-23(25(28)29)27-26(30)32-16-22-20-11-5-3-9-18(20)19-10-4-6-12-21(19)22/h2-13,22-23H,14-16H2,1H3,(H,27,30)(H,28,29) |
Clé InChI |
SUDSIQWKKDSTQE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC=C1CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


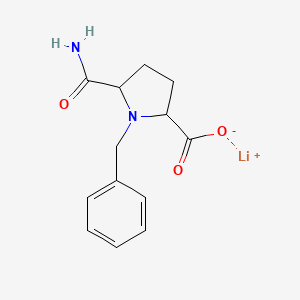
![1-tert-Butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carbonitrile](/img/structure/B12307505.png)
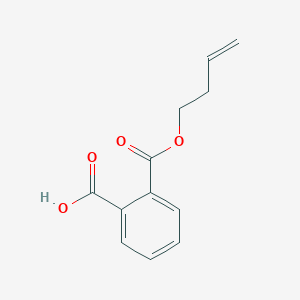
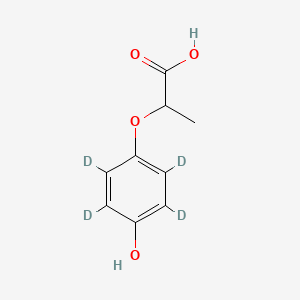
![Methyl 6-chloro-1H-pyrrolo[3,2-B]pyridine-5-carboxylate](/img/structure/B12307535.png)
![5-(9H-fluoren-9-ylmethoxycarbonyl)-3,4,6,6a-tetrahydro-1H-furo[3,4-c]pyrrole-3a-carboxylic acid](/img/structure/B12307542.png)
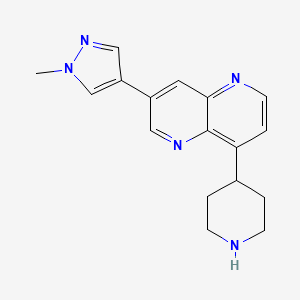
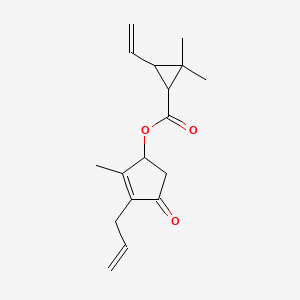
![[(2R,3R,4R,5R)-4-acetyloxy-2-(hydroxymethyl)-5-[2-(2-methylpropanoylimino)-6-oxo-5H-purin-9-yl]oxolan-3-yl] acetate](/img/structure/B12307555.png)
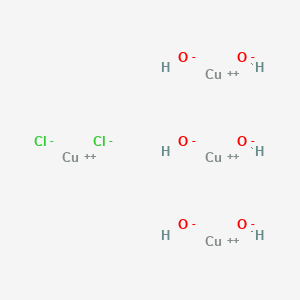
![2,9-Dimethyl-5-[(1-piperidin-4-ylpyrazol-4-yl)amino]-2,4,6,9-tetrazatricyclo[9.4.0.03,8]pentadecan-10-one](/img/structure/B12307567.png)
![rac-(3aR,6aR)-2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydrocyclopenta[c]pyrrole-3a-carboxylic acid, cis](/img/structure/B12307571.png)
